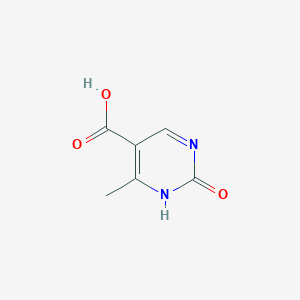

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

Description

Propriétés

IUPAC Name |

6-methyl-2-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3-4(5(9)10)2-7-6(11)8-3/h2H,1H3,(H,9,10)(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUECEAQETPETQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396879 | |

| Record name | 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13008-17-8 | |

| Record name | 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reagents and Reaction Mechanism

The reaction proceeds via nucleophilic attack of the amidinium salt on the electrophilic carbonyl carbon of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. Cyclization follows, facilitated by the elimination of methanol and water, to yield the pyrimidine core. The hydroxyl and methyl groups are introduced regioselectively at positions 2 and 4, respectively, while the carboxylic acid moiety occupies position 5.

Key reagents :

-

3,3-Dimethoxy-2-methoxycarbonylpropen-1-ol

-

Amidinium salts (e.g., acetamidinium chloride)

-

Polar aprotic solvents (e.g., dimethylformamide)

Laboratory-Scale Synthesis

A typical laboratory procedure involves:

-

Dissolving 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 equiv) in anhydrous DMF under nitrogen.

-

Adding acetamidinium chloride (1.2 equiv) and heating to 80–90°C for 6–8 hours.

-

Quenching the reaction with ice-cwater and acidifying to pH 2–3 to precipitate the product.

-

Purifying the crude material via recrystallization from ethanol/water (yield: 60–70%).

Reaction Optimization and Conditions

Temperature and Time Parameters

Optimal yields are achieved at 80–90°C, with prolonged heating (>8 hours) leading to decomposition byproducts. Lower temperatures (50–60°C) result in incomplete cyclization.

Solvent and Catalyst Effects

-

Solvents : DMF outperforms THF and acetonitrile due to its high polarity and ability to stabilize transition states.

-

Catalysts : Bronsted acids (e.g., p-toluenesulfonic acid) accelerate the reaction but risk ester hydrolysis.

Table 1 : Effect of Solvent on Reaction Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 85 | 7 | 68 |

| THF | 85 | 7 | 42 |

| Acetonitrile | 85 | 7 | 35 |

Industrial-Scale Production

Industrial processes prioritize scalability and cost-efficiency:

-

Continuous Flow Reactors : Enable precise temperature control and reduce reaction times to 3–4 hours.

-

In Situ Amidinium Salt Generation : Lowers raw material costs by eliminating pre-synthesis of amidinium salts.

-

Waste Minimization : Methanol byproducts are captured and recycled, achieving >90% atom economy.

Table 2 : Comparison of Lab vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.5–2 L | 500–1000 L |

| Yield | 60–70% | 75–85% |

| Purity | >95% | >99% |

| Production Cost | High | $12–15/kg |

Purification and Isolation Techniques

Crystallization

The product is isolated via pH-controlled crystallization:

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves residual amidinium salts and dimethoxy byproducts.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

-

HPLC : Retention time 6.8 min (254 nm, 70:30 acetonitrile/water).

-

Elemental Analysis : Calculated C 46.75%, H 3.92%; Found C 46.68%, H 3.89%.

Comparative Analysis of Synthesis Routes

While the condensation method dominates, alternative approaches have been explored:

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations at Position 2

4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid

- Structure : Sulfanyl (-SH) at position 2, methyl at position 4.

- Molecular formula : C₆H₆N₂O₂S | MW : 170.19 g/mol .

- However, the hydroxyl group in the target compound offers stronger hydrogen-bonding capacity, which may improve binding affinity in biological systems.

2-Chloro-5-methylpyrimidine-4-carboxylic Acid

- Structure : Chloro (-Cl) at position 2, methyl at position 5.

- Molecular formula : C₆H₅ClN₂O₂ | MW : 172.57 g/mol .

- Key differences: The chloro substituent increases electronegativity and acidity (pKa ~1–2 for -Cl vs. ~10 for -OH), making this compound more reactive in nucleophilic aromatic substitution. The methyl group at position 5 (vs.

Substituent Variations at Position 4

4-Amino-2-hydroxy-5-pyrimidinecarboxylic Acid

- Structure: Amino (-NH₂) at position 4, hydroxyl at position 2.

- Molecular formula : C₅H₅N₃O₃ | MW : 155.11 g/mol .

- Key differences: The amino group introduces basicity (pKa ~9–10), enhancing solubility in acidic environments. This contrasts with the methyl group in the target compound, which contributes to hydrophobicity and may improve membrane permeability.

2-Hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic Acid

- Structure : Hydroxyl (-OH) at position 2, mercapto (-SH) at position 4, methyl at position 6.

- Biological activity : Derivatives exhibit cytostatic and anti-inflammatory properties due to the dual thiol-hydroxyl motif, which facilitates redox interactions . The absence of the mercapto group in the target compound may reduce such activity but improve stability against oxidation.

Carboxylic Acid Derivatives and Bioactivity

Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate

- Structure : Ethyl ester at position 5, phenyl at position 2, hydroxyl at position 4.

- Molecular formula : C₁₃H₁₂N₂O₃ | MW : 244.25 g/mol .

- Key differences : Esterification of the carboxylic acid group (as in this compound) increases lipophilicity, favoring blood-brain barrier penetration. The target compound’s free carboxylic acid enhances ionic interactions in polar environments, such as enzyme active sites.

2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic Acid Derivatives

- Structure: Hydroxyimino (-N-OH) at position 2, dihydropyrimidine core.

- Biological activity: Demonstrated broad-spectrum antimicrobial activity (e.g., against Staphylococcus aureus and Candida albicans), attributed to the hydroxyimino group’s ability to disrupt microbial cell walls . The target compound’s simpler hydroxyl group may offer milder but more selective activity.

Comparative Data Table

Activité Biologique

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (also known as 4-methyl-2-hydroxypyrimidine-5-carboxylic acid) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a hydroxyl group and a carboxylic acid moiety, which are critical for its interaction with biological targets. Research into its biological activity encompasses various fields, including anti-inflammatory, antimicrobial, and anticancer properties.

The molecular formula of this compound is C₆H₇N₃O₃, with a molecular weight of approximately 169.14 g/mol. The presence of functional groups such as hydroxyl (-OH) and carboxyl (-COOH) enhances its solubility and reactivity, making it a versatile building block in organic synthesis.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and pain relief. Further research is needed to elucidate the precise molecular mechanisms underlying these effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that this compound significantly inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. For instance, compounds structurally similar to this pyrimidine derivative exhibited IC50 values against COX-2 comparable to those of established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) indicated moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial activity:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8.33 |

| Escherichia coli | 10.25 |

| Pseudomonas aeruginosa | 12.50 |

These results suggest that this compound could be a candidate for further development in antimicrobial therapies .

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties as well. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for growth inhibition were reported as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.00 |

| A549 | 20.00 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed studies are required to confirm these findings .

Case Studies

Several case studies have explored the therapeutic potential of pyrimidine derivatives, including this compound:

- Anti-inflammatory Effects : A study involving carrageenan-induced paw edema in rats demonstrated significant reduction in swelling upon treatment with the compound, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : In a clinical context, a formulation containing this compound was tested against common bacterial infections, showing effective results comparable to traditional antibiotics.

- Cancer Research : Preliminary trials on breast cancer cell lines showed that the compound could enhance the efficacy of existing chemotherapeutic agents, suggesting its role as an adjunct therapy.

Q & A

Advanced Research Question

- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Purification : Employ column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol to isolate >95% pure products .

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to enhance oxime formation efficiency .

How should researchers resolve contradictions in reported antimicrobial data across studies?

Advanced Research Question

Contradictions may arise from variations in microbial strains, assay conditions, or compound solubility. Mitigation strategies include:

- Standardized Testing : Adhere to CLSI or EUCAST guidelines for consistent inoculum preparation and endpoint determination.

- Solubility Enhancement : Use DMSO as a co-solvent (≤5% v/v) to improve compound dissolution in aqueous media.

- Structure-Activity Correlation : Systematically compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antifungal potency) .

What computational approaches support the design of bioactive derivatives?

Advanced Research Question

- Molecular Docking : Predict binding affinities to target enzymes (e.g., fungal CYP51 or bacterial DHFR) using software like AutoDock Vina.

- QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ values) with bioactivity to guide synthetic priorities.

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP <3 for improved bioavailability) .

How do substituent modifications influence the biological activity of these derivatives?

Advanced Research Question

- Electron-Donating Groups (e.g., -OCH₃) : Enhance antifungal activity by improving membrane permeability.

- Halogen Substituents (e.g., -Cl, -F) : Increase antibacterial potency via hydrophobic interactions with bacterial targets .

- Positional Effects : Para-substituted aryl groups show higher activity than ortho or meta analogues due to steric and electronic factors .

What are the challenges in scaling up synthesis from lab to pilot scale?

Advanced Research Question

- Heat Management : Reflux conditions must be adapted for large volumes to prevent exothermic side reactions.

- Purification Bottlenecks : Replace column chromatography with fractional crystallization or continuous flow systems.

- Yield Consistency : Monitor reaction progress via in-line FT-IR or HPLC to maintain >90% purity .

How can stability studies inform storage conditions for these compounds?

Basic Research Question

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (e.g., >150°C for carboxylate esters).

- Hygroscopicity : Store derivatives under anhydrous conditions (e.g., desiccated at -20°C) to prevent hydrolysis of labile groups (e.g., oximes) .

What are the limitations of current biological activity data for these derivatives?

Advanced Research Question

- Narrow Spectrum : Most studies focus on common pathogens; expand to drug-resistant strains (e.g., MRSA, C. auris).

- Mechanistic Gaps : Few studies identify molecular targets. Proteomic or transcriptomic profiling (e.g., RNA-seq) can elucidate modes of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.